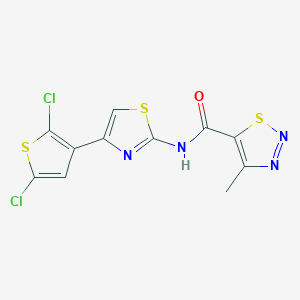
2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a synthetic organic compound characterized by the presence of an adamantane moiety and a 1,3,4-thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with acetic anhydride under reflux conditions.
Introduction of the Adamantane Group: Adamantane can be introduced via a nucleophilic substitution reaction. Adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate then reacts with the thiadiazole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the amide group.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced thiadiazole derivatives or ring-opened products.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is studied for its unique structural properties, which can influence the reactivity and stability of the compound. It serves as a model compound for studying the effects of bulky substituents on reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The adamantane group is known for its lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design.
Medicine
Medically, derivatives of this compound are explored for their antiviral, antibacterial, and anticancer activities. The thiadiazole ring is a common motif in many bioactive molecules, contributing to the compound’s potential therapeutic effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigid structure and stability.
Mecanismo De Acción
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances membrane permeability, allowing the compound to reach intracellular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-(ADAMANTAN-1-YL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Lacks the methyl group on the thiadiazole ring, which can affect its reactivity and biological activity.
2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDE:
Uniqueness
The presence of both the adamantane and the 5-methyl-1,3,4-thiadiazole moieties in 2-(ADAMANTAN-1-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE provides a unique combination of lipophilicity and electronic properties. This makes it particularly interesting for applications requiring membrane permeability and specific molecular interactions.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-9-17-18-14(20-9)16-13(19)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJPRNWUPDVICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2610352.png)
![2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2610353.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2610354.png)
![[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2610355.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)

![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)
![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610368.png)


![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride](/img/structure/B2610375.png)
